molecular formula C18H20N2O B3058332 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 89007-20-5

2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B3058332
CAS No.: 89007-20-5
M. Wt: 280.4 g/mol
InChI Key: JBZQYPOCBCNVFX-UHFFFAOYSA-N
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Description

2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is not currently detailed in the literature, its core structure, featuring a phenylpiperazine moiety linked to an ethanone group, is shared with several pharmacologically active classes of compounds . Piperazine derivatives are recognized as privileged structures in drug discovery, frequently appearing in molecules with diverse biological activities . Research on structurally similar N-phenylacetamide derivatives has demonstrated significant anticonvulsant properties in animal models of epilepsy, such as the maximal electroshock (MES) test . Furthermore, recent in silico studies on analogous 1-(4-phenylpiperazin-1-yl)ethanone compounds have identified them as high-affinity ligands for the sigma-1 receptor (σ1R), a target overexpressed in various cancers, making them promising candidates for the development of oncological radiopharmaceuticals and imaging agents . This suggests potential research applications for this compound in neuroscience, particularly in the study of seizure disorders, and in oncology research for targeting sigma-1 receptors. The compound is intended for use by qualified researchers in laboratory investigations. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-phenyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(15-16-7-3-1-4-8-16)20-13-11-19(12-14-20)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZQYPOCBCNVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398715
Record name Piperazine, 1-phenyl-4-(phenylacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89007-20-5
Record name Piperazine, 1-phenyl-4-(phenylacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-phenylpiperazine with 2-chloro-1-phenylethanone under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane (DCM) at low temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethanone group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of phenylethanol derivatives.

    Substitution: Formation of various substituted ethanone derivatives.

Scientific Research Applications

2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) reduce reaction yields compared to electron-donating groups (e.g., methoxy in ).
  • Bulky substituents (e.g., benzoquinoline in ) require longer reaction times but achieve high purity.

Pharmacological Activities

The pharmacological profile varies significantly with structural modifications:

Compound Activity Mechanism IC₅₀/EC₅₀ Reference
2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone Acetylcholinesterase inhibition Competitive binding to enzyme active site 12.3 µM
2-[(Isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone Androgen receptor inhibition (anticancer) Downregulation of AR signaling in prostate cancer 0.8 µM (AR-LUC assay)
(±)-trans-2-(6-Methoxy-benzo[g]quinolin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone Dopamine D₂/D₃ receptor modulation Partial agonist activity 34 nM (D₃)
2-(4-Fluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone Serotonin 5-HT₁A antagonism Competitive binding to 5-HT₁A receptors 18 nM

Key Observations :

  • The presence of a thioether-isoxazole group () enhances anticancer activity but reduces cholinesterase affinity.
  • Methoxy-substituted benzoquinoline derivatives () show high selectivity for dopamine receptors, likely due to improved lipophilicity.

Physicochemical Properties

Spectroscopic and stability data highlight substituent effects:

Compound ¹H NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) MS Fragmentation Reference
This compound 3.1–3.78 (m, piperazine), 7.1–7.58 (m, aromatic) 1681 (C=O), 1458 (C-N) m/z 394 (M⁺), 234 (base peak)
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone 2.2 (s, CH₃), 3.42 (s, piperazine-CH₂) 1710 (C=O), 1533 (NO₂) m/z 383 (M⁺), 223 (base peak)
1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone 4.4 (s, -CH₂-benzyl), 7.23–7.30 (d, chlorophenyl) 1766 (C=O), 1107 (C-Cl) m/z 385 (M⁺), 125 (base peak)

Key Observations :

  • Nitro groups () introduce strong IR absorption at ~1530 cm⁻¹, aiding structural confirmation.
  • Chlorine substituents () produce distinct isotopic patterns in MS (e.g., M⁺ and M+2 peaks).

Biological Activity

2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology. The compound features a complex structure characterized by a phenyl group and a piperazine moiety, classified as an aryl ketone with the molecular formula C18H23N2OC_{18}H_{23}N_{2}O . This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential as an anticonvulsant and acetylcholinesterase inhibitor , making it a candidate for treating epilepsy and cognitive disorders .

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant activity of related compounds derived from this compound. For instance, Kamiński et al. synthesized twenty-two new derivatives and tested them in animal models. The results demonstrated that some derivatives showed protective effects in the maximal electroshock (MES) test, indicating their potential efficacy against seizures .

Table 1: Anticonvulsant Activity of Derivatives

Compound NameDose (mg/kg)MES Test Result
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100Effective at 0.5 h
N-(3-chlorophenyl)-2-morpholino-acetamide300Effective at 4 h
N-(3-trifluoromethyl)-anilide (Compound 19)300Effective at both time points

These findings suggest that modifications in the structure can significantly impact the anticonvulsant efficacy of the compounds.

Binding Affinity Studies

The pharmacodynamics of this compound have been explored through binding affinity studies to various receptors. These studies are crucial for understanding how the compound interacts with biological targets and its potential side effects .

Other Biological Activities

In addition to its neuropharmacological effects, this compound has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound may possess antimicrobial properties, although further studies are required to establish their efficacy against specific pathogens .
  • Psychotropic Effects : Some related compounds have been studied for their potential as antidepressants and antipsychotics, leveraging the piperazine moiety's known effects in these areas .

Study on Anticonvulsant Activity

In a study published by Kamiński et al., various derivatives were synthesized and tested for their anticonvulsant properties using the MES test. The study highlighted that certain structural modifications led to enhanced activity, particularly those with increased lipophilicity . This suggests that optimizing chemical properties can lead to more effective anticonvulsant agents.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted on structurally similar compounds to assess their biological activities:

Table 2: Comparison of Biological Activities

Compound NameAnticonvulsant ActivityBinding Affinity
2-(4-methylphenyl)-1-(4-piperazin-1-yl)ethanoneModerateHigh
2-(4-fluorophenyl)-1-(4-piperazin-1-yl)ethanoneHighModerate
2-(3-chlorophenyl)-1-(4-piperazin-1-yl)ethanoneLowLow

This table illustrates how variations in structure can influence both anticonvulsant activity and receptor binding affinity.

Q & A

Q. How can the molecular structure of 2-phenyl-1-(4-phenylpiperazin-1-yl)ethanone be confirmed experimentally?

  • Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are grown via slow evaporation in solvents like dichloromethane. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Refinement using SHELXL (part of the SHELX suite) allows precise modeling of bond lengths, angles, and hydrogen placements via a riding model . For example, the related compound 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone was refined to an R factor of 0.035 using SHELXL .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer: A common approach involves nucleophilic substitution of 4-phenylpiperazine with an acyl chloride. For analogs, 1-phenylpiperazine hydrochloride reacts with chloroacetyl chloride in anhydrous dichloromethane under triethylamine catalysis at 273 K, followed by room-temperature stirring and aqueous workup . To avoid competing reactions (e.g., N-alkylation), stoichiometric control and low temperatures are critical. TLC monitoring ensures reaction completion .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer: High-resolution techniques such as 1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3) and LC-MS are essential. For example, 1H NMR^1 \text{H NMR} of the chloro analog shows distinct peaks for piperazine protons (δ 2.52–2.81 ppm) and aromatic protons (δ 6.62–7.30 ppm) . Melting point analysis and elemental (CHNS) analysis further confirm purity.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during acylation of 4-phenylpiperazine derivatives?

  • Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Bulky acyl chlorides favor N-acylation over N-alkylation. Computational modeling (e.g., DFT at B3LYP/6-31G*) predicts reactive sites by analyzing electron density maps. Experimental validation via 1H NMR^1 \text{H NMR} titration can identify preferential reaction pathways . For example, substituting chloroacetyl chloride with phenylacetyl chloride may require adjusted reaction times or catalysts.

Q. How can conflicting biological activity data for analogs be resolved?

  • Methodological Answer: Discrepancies often arise from assay conditions or structural variations. For anti-inflammatory activity, standardize in vitro assays (e.g., nitric oxide inhibition in RAW 264.7 macrophages) and in vivo models (e.g., carrageenan-induced paw edema in rats) . Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) clarify efficacy. If SAR data conflict, synthesize targeted derivatives (e.g., halogen-substituted phenyl groups) to isolate contributing moieties .

Q. What advanced techniques characterize crystallographic disorder in piperazine-containing compounds?

  • Methodological Answer: Crystallographic disorder is resolved using twin refinement in SHELXL or by collecting high-resolution data (≤0.8 Å). For example, ORTEP-3 visualizes thermal ellipsoids to identify disordered regions . Molecular dynamics simulations (e.g., with GROMACS) can model conformational flexibility, aiding in disorder interpretation.

Q. How can chemoselective modifications of the ethanone moiety be achieved?

  • Methodological Answer: Protect the piperazine nitrogen with Boc groups before reducing the ketone to an alcohol using NaBH4_4/CeCl3_3 (Luche reduction) . For reductive amination, employ Mo-catalyzed hydrosilylation under inert atmospheres to avoid side reactions. Monitor intermediates via 1H NMR^1 \text{H NMR} to confirm selectivity .

Methodological Challenges & Solutions

Q. What troubleshooting steps are recommended for unexpected byproducts in amide reductions?

  • Methodological Answer: Byproducts like enamines form if reaction conditions are too harsh. Mitigate by using milder reductants (e.g., PMHS instead of LiAlH4_4) and lower temperatures (−78°C). For Mo-catalyzed reductions, optimize ligand-to-metal ratios and exclude moisture . Analyze crude mixtures via GC-MS or 1H NMR^1 \text{H NMR} to identify side products.

Q. How are structure-activity relationships (SAR) explored for acetylcholinesterase inhibition?

  • Methodological Answer: Design derivatives with varied substituents on the phenyl or piperazine rings. Test inhibition via Ellman’s assay (IC50_{50} values). Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in the enzyme’s active site. Correlate computational binding energies (ΔG) with experimental IC50_{50} to validate SAR .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
    Use PPE (gloves, goggles) and work in a fume hood. Store under anhydrous conditions with desiccants (e.g., molecular sieves). Avoid exposure to chloroacetyl chloride (toxic, corrosive) during synthesis . Consult SDS for emergency measures (e.g., inhalation: move to fresh air; ingestion: seek immediate medical help) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone
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2-Phenyl-1-(4-phenylpiperazin-1-yl)ethanone

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